molecular formula C11H14OS B13243885 2-Methyl-3-phenylthiolan-3-ol

2-Methyl-3-phenylthiolan-3-ol

Cat. No.: B13243885
M. Wt: 194.30 g/mol
InChI Key: PNOGTMNRGVNTTD-UHFFFAOYSA-N
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Description

2-Methyl-3-phenylthiolan-3-ol: is an organic compound that belongs to the class of thiolanes, which are sulfur-containing heterocyclic compounds This compound is characterized by a thiolane ring with a methyl group and a phenyl group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-phenylthiolan-3-ol can be achieved through several methods. One common approach involves the reaction of a thiolane derivative with a phenyl group under specific conditions. For instance, the condensation reaction of 2-methylthiolane with phenylmagnesium bromide in the presence of a catalyst can yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common practices to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-phenylthiolan-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, aryl halides, and other electrophiles.

Major Products Formed

Scientific Research Applications

2-Methyl-3-phenylthiolan-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-3-phenylthiolan-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile due to the presence of the sulfur atom, allowing it to participate in various chemical reactions. It can also interact with biological molecules, potentially affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-3-phenylthiolan-3-ol is unique due to the presence of both a methyl and a phenyl group on the thiolane ring, which imparts distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C11H14OS

Molecular Weight

194.30 g/mol

IUPAC Name

2-methyl-3-phenylthiolan-3-ol

InChI

InChI=1S/C11H14OS/c1-9-11(12,7-8-13-9)10-5-3-2-4-6-10/h2-6,9,12H,7-8H2,1H3

InChI Key

PNOGTMNRGVNTTD-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCS1)(C2=CC=CC=C2)O

Origin of Product

United States

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